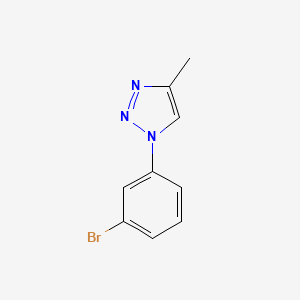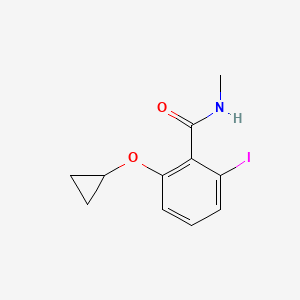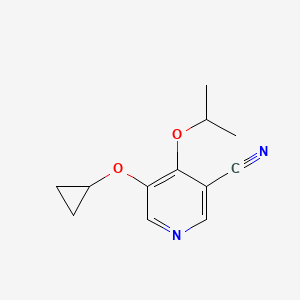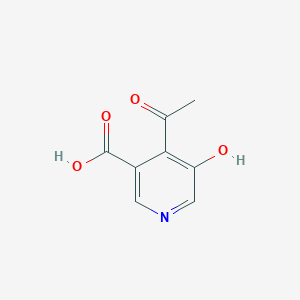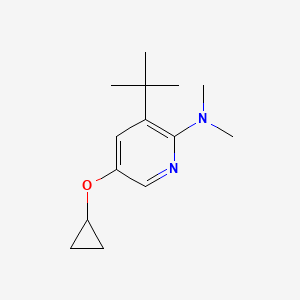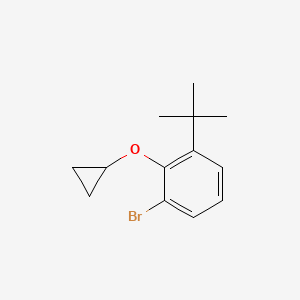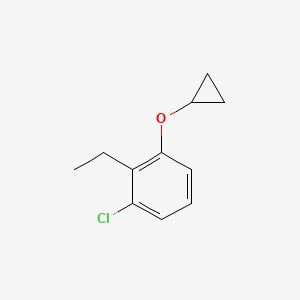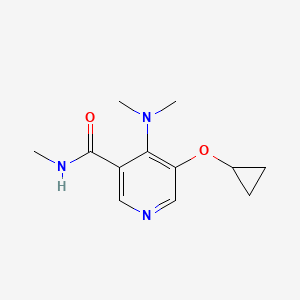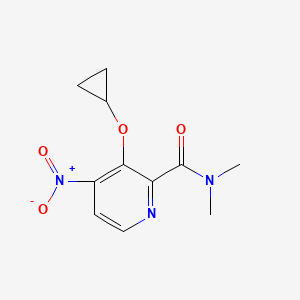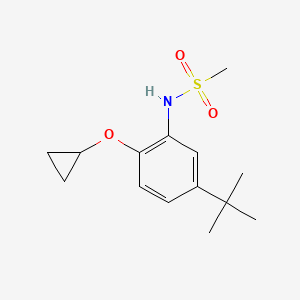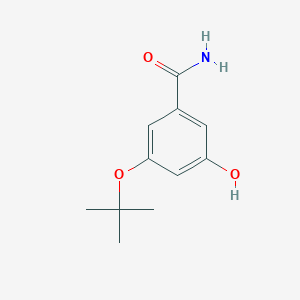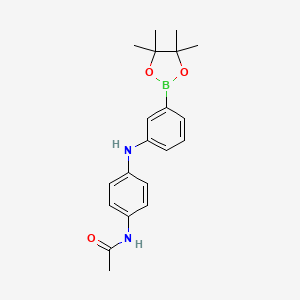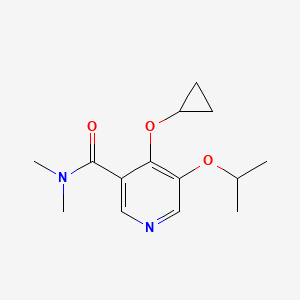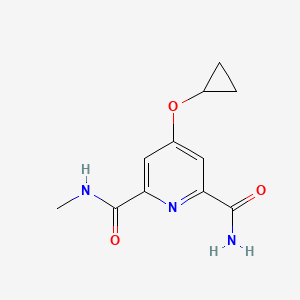
4-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.242 g/mol . This compound is part of the pyridine-2,6-dicarboxamide family, which is known for its significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, catalytic organic transformations, and sensing applications .
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide typically involves the condensation of appropriate acyl chlorides and aromatic amides . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide has numerous scientific research applications. In chemistry, it is used as a ligand in coordination chemistry to stabilize reactive species and model metalloenzyme active sites . In biology and medicine, it is explored for its potential as a pharmacologically active compound, with studies focusing on its interactions with metal cations and small molecules . In industry, it is utilized in catalytic organic transformations and as a sensing agent for detecting specific ions .
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide involves its ability to act as a chelating ligand, binding to metal cations and forming stable complexes . This interaction can influence various molecular pathways, depending on the specific metal cation and the biological or chemical context. The compound’s structure allows it to form multiple binding sites, enhancing its stability and reactivity .
Comparación Con Compuestos Similares
Similar compounds to 4-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide include other pyridine-2,6-dicarboxamide derivatives, such as furan-2,5-dicarboxamide . These compounds share similar chemical properties and biological activities but differ in their specific functional groups and molecular structures. The uniqueness of this compound lies in its cyclopropoxy and N2-methyl substitutions, which can influence its reactivity and binding properties .
Propiedades
Fórmula molecular |
C11H13N3O3 |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-6-N-methylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C11H13N3O3/c1-13-11(16)9-5-7(17-6-2-3-6)4-8(14-9)10(12)15/h4-6H,2-3H2,1H3,(H2,12,15)(H,13,16) |
Clave InChI |
GAJQSPKUCKWKGL-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC(=CC(=N1)C(=O)N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


